ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10/h3-6,11,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHHHJINARUKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate typically involves the reaction of 5-bromoindole with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding indole derivative.
Substitution: The bromo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Indole derivatives without the bromo group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets in the body. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
The compound’s structural uniqueness lies in the α-amino ester group and 5-bromo substitution on the indole ring. Below is a comparative analysis with key analogues:
Biological Activity
Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to various biologically active indole derivatives. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromo-substituted indole moiety, which is known for conferring various biological activities. The presence of the ethyl ester enhances its solubility and bioavailability, making it a promising candidate for further pharmacological studies. The molecular formula is , with a molecular weight of approximately 296.14 g/mol.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study using the MTT assay demonstrated that the compound significantly reduced cell viability in Hep-G2 liver cancer cells. The IC50 value was determined to be approximately 33.69 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .
The cytotoxicity of this compound appears to be mediated through multiple pathways:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : this compound causes G0/G1 phase arrest, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to oxidative stress and subsequent cell death .
In Vitro Studies
A series of in vitro studies have confirmed the anticancer potential of this compound:
- Study on Hep-G2 Cells : The compound was tested against Hep-G2 cells, where it exhibited significant cytotoxicity with an IC50 value of 33.69 µM. The study highlighted its potential as a lead compound for liver cancer treatment .
Comparative Analysis with Other Indole Derivatives
In comparative studies, this compound showed enhanced activity compared to other indole derivatives due to the presence of the bromine atom, which likely increases binding affinity to biological targets.
Q & A
Q. How to design derivatives for targeted drug delivery?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains) to improve solubility. Use prodrug strategies (e.g., acetylated amines) for controlled release. Molecular docking studies with target proteins (e.g., kinases) guide rational design. Validate bioavailability via in vivo pharmacokinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
